molecular formula C6H7N2O3- B1260430 (S)-3-(Imidazol-5-yl)lactate

(S)-3-(Imidazol-5-yl)lactate

Cat. No. B1260430
M. Wt: 155.13 g/mol
InChI Key: ACZFBYCNAVEFLC-YFKPBYRVSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(imidazol-5-yl)lactate is the conjugate base of (S)-3-(imidazol-5-yl)lactic acid;  major species at pH 7.3. It is a conjugate base of a (S)-3-(imidazol-5-yl)lactic acid.

Scientific Research Applications

Microbial Degradation

(S)-3-(Imidazol-5-yl)lactate, also referred to as imidazol-5-yl-L-lactate, is metabolized by certain microorganisms. For instance, Pseudomonas acidovorans can utilize imidazol-5-yl-L-lactate as the sole carbon and energy source. Enzymes like imidazol-5-yl-lactate-NADP oxidoreductase and histidine-2-oxoglutarate aminotransferase play a pivotal role in the degradation of imidazol-5-yl-lactate by this microorganism, converting it ultimately to glutamate Coote & Hassall, 1969.

Structural Analysis

Research on (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, which shares structural similarities with (S)-3-(Imidazol-5-yl)lactate, revealed that it adopts a fully extended lactic acid side chain with a trans conformation. This structure forms a zwitterionic structure where the imidazole ring is protonated and the carboxylate group is deprotonated. The molecules are interconnected through intermolecular hydrogen bonds involving the carboxylate, imino, hydroxyl groups, and water molecules, contributing to the structural integrity of the compound Okabe & Adachi, 1999.

Enzyme Induction

Imidazol-5-ylpropionate and imidazol-5-yl-lactate can be degraded by Pseudomonas testosteroni through inducible pathways. These compounds, when used as the sole carbon source, lead to the induction of enzymes responsible for histidine catabolism. This indicates that (S)-3-(Imidazol-5-yl)lactate and similar compounds can influence the metabolic pathways and enzyme production in specific bacterial species Coote & Hassall, 1973.

Synthetic Chemistry Applications

(S)-3-(Imidazol-5-yl)lactate-related structures are used in the synthesis of various compounds. For instance, an efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter demonstrates the utility of lactate derivatives in producing compounds with potential applications in pharmaceuticals and other industries Sonar et al., 2019.

properties

Product Name

(S)-3-(Imidazol-5-yl)lactate

Molecular Formula

C6H7N2O3-

Molecular Weight

155.13 g/mol

IUPAC Name

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1/t5-/m0/s1

InChI Key

ACZFBYCNAVEFLC-YFKPBYRVSA-M

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Imidazol-5-yl)lactate
Reactant of Route 2
(S)-3-(Imidazol-5-yl)lactate
Reactant of Route 3
(S)-3-(Imidazol-5-yl)lactate
Reactant of Route 4
(S)-3-(Imidazol-5-yl)lactate
Reactant of Route 5
(S)-3-(Imidazol-5-yl)lactate
Reactant of Route 6
(S)-3-(Imidazol-5-yl)lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.